Thermal Decomposition Pathway Differentiation: E-BTP vs. Z-BTP Isomer Comparison
Ab initio quantum chemical calculations reveal that trans-(E)-1-bromo-3,3,3-trifluoroprop-1-ene (the CAS 149597-47-7 isomer) undergoes thermal decomposition via a specific reaction channel yielding CF3Br and CH2=C as products [1]. The reaction potential energy surface was fully characterized, and this decomposition pathway is distinct from that of the cis-(Z)-isomer, whose alternative geometry alters the activation energetics. No rate constant values were calculated, but the identification of this product channel provides a theoretical basis for isomer-specific thermal behavior that may influence storage stability and reaction design [1].
| Evidence Dimension | Thermal decomposition product channel |
|---|---|
| Target Compound Data | trans-CF3CHCHBr → CF3Br + CH2=C |
| Comparator Or Baseline | cis-(Z)-isomer (CAS 149597-48-8): distinct reaction path |
| Quantified Difference | Qualitative difference in product channel; no rate constants available |
| Conditions | Ab initio theoretical study (J. Mol. Struct. Theochem 2009); quantum chemistry without experimental validation |
Why This Matters
Isomer-specific thermal decomposition behavior may affect compound stability during long-term storage and high-temperature reactions, warranting procurement of the correct geometric isomer for thermally sensitive applications.
- [1] Zhang, M.L. and Lin, Z.J. (2009). Ab initio studies of the thermal decomposition pathways of 1-bromo-3,3,3-trifluoropropene. Journal of Molecular Structure: THEOCHEM, 899: 98-110. View Source
